3-chloro-2-(difluoromethyl)benzoic acid CAS 1780697-53-1 properties
3-chloro-2-(difluoromethyl)benzoic acid CAS 1780697-53-1 properties
An In-Depth Technical Guide to 3-chloro-2-(difluoromethyl)benzoic acid (CAS 1780697-53-1): A Modern Scaffold for Advanced Chemical Design
Abstract
3-Chloro-2-(difluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this compound, addressing its core properties, strategic importance, and potential applications. Due to the compound's novelty, specific experimental data is limited in the public domain. Therefore, this document synthesizes known information with expert analysis based on its constituent functional groups—the carboxylic acid, the ortho-difluoromethyl group, and the meta-chloro substituent—to provide a robust and practical resource for laboratory professionals. We will explore its molecular profile, the scientific rationale for its use in discovery chemistry, a plausible synthetic pathway, expected analytical signatures, and essential safety protocols.
Molecular Profile and Physicochemical Properties
The fundamental identity of 3-chloro-2-(difluoromethyl)benzoic acid is established by its chemical formula and molecular weight. These known properties are summarized below.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1780697-53-1 | AiFChem |
| Molecular Formula | C₈H₅ClF₂O₂ | AiFChem[1] |
| Molecular Weight | 206.57 g/mol | AiFChem[1] |
| IUPAC Name | 3-chloro-2-(difluoromethyl)benzoic acid | AiFChem[1] |
| InChI Key | VFQIADYIOVJVNJ-UHFFFAOYSA-N | AiFChem[1] |
While extensive experimental data is not yet published, we can project key physicochemical properties based on the known effects of the individual substituents on the benzoic acid scaffold. The electron-withdrawing nature of both the chloro and difluoromethyl groups is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2)[2]. The difluoromethyl group, in particular, adds lipophilicity while also providing hydrogen bond donor capabilities[3][4].
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Supporting Evidence |
|---|---|---|
| pKa | 2.8 - 3.5 | Electron-withdrawing groups increase the acidity of benzoic acids[2]. The combined inductive effect of the ortho-CF₂H and meta-Cl groups stabilizes the conjugate base. |
| logP | 2.5 - 3.2 | The difluoromethyl group is known to increase lipophilicity, with ΔlogP values ranging from -0.1 to +0.4 compared to a methyl group[4]. The chloro group also contributes significantly to lipophilicity. |
| Appearance | White to off-white solid | Substituted benzoic acids are typically crystalline solids at room temperature[5]. |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, DMSO, THF | The increased lipophilicity and crystalline nature suggest low aqueous solubility. Benzoic acids generally show good solubility in polar organic solvents[6]. |
The Scientific Rationale: Strategic Importance in Discovery Chemistry
The true value of 3-chloro-2-(difluoromethyl)benzoic acid lies in the synergistic interplay of its three key functional groups. Its design is not arbitrary; it is a strategic scaffold intended to solve specific challenges in modern drug and materials design.
The Difluoromethyl Moiety (-CF₂H): A Lipophilic Hydrogen Bond Donor
The difluoromethyl group is a fascinating and powerful tool in medicinal chemistry. It is often employed as a bioisostere —a chemical substituent that mimics the steric and electronic properties of another group while potentially offering improved characteristics.
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Bioisosterism : The -CF₂H group can act as a replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups[3][7]. Its unique feature is its ability to act as a hydrogen bond donor through its polarized C-H bond, a capacity not shared by the more common trifluoromethyl (-CF₃) group[3][8]. This allows it to replicate crucial interactions with biological targets.
-
Metabolic Stability : Unlike a hydroxyl or methoxy group, which can be sites of metabolic oxidation or O-demethylation, the C-F bonds of the difluoromethyl group are exceptionally strong. Incorporating this group can block metabolic "hotspots," thereby increasing a drug candidate's half-life and bioavailability[1][7].
-
Modulation of Physicochemical Properties : The -CF₂H group enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes[3][9]. This strategic increase in lipophilicity, combined with its hydrogen bonding potential, has led to it being termed a "lipophilic hydrogen bond donor"[4].
The Chlorine Substituent (-Cl): The "Magic Chloro" Effect
The substitution of a hydrogen atom with chlorine is a time-tested strategy in drug discovery, often leading to dramatic improvements in a compound's profile. This is sometimes referred to as the "magic chloro effect," analogous to the "magic methyl effect"[10].
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Enhanced Potency and Binding : A chlorine atom can increase binding affinity through favorable interactions like halogen bonding with electron-rich pockets in a protein target[11]. Its placement can also induce a conformational bias in the molecule that is more favorable for binding.
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Increased Stability and Favorable Pharmacokinetics : Like the -CF₂H group, a strategically placed chlorine atom can block sites of metabolic attack, slowing down drug clearance[11][12]. By withdrawing electron density, it can also enhance the chemical stability of the aromatic ring[11].
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Fine-Tuning Electronics : As an electron-withdrawing group, the chlorine atom modulates the electronic distribution across the entire molecule, which can influence reactivity and interactions with biological targets[11].
The Carboxylic Acid Handle (-COOH): A Versatile Anchor
The carboxylic acid is a fundamental functional group that serves two primary purposes:
-
Synthetic Versatility : It is a robust chemical handle for further elaboration. It can be readily converted into amides, esters, and other functional groups, allowing this scaffold to be incorporated into a vast library of more complex molecules. This is a cornerstone of combinatorial chemistry and lead optimization.
-
Pharmacophoric Element : The carboxylate group is often a key pharmacophore, forming strong ionic or hydrogen bond interactions with positively charged residues (e.g., arginine, lysine) in a target protein's active site.
Proposed Synthetic Strategy
While a specific, validated synthesis for this compound is not publicly documented, a plausible and logical route can be designed based on established organometallic and fluorination chemistries. A common and powerful strategy for the functionalization of benzoic acids is directed ortho-metalation , where the carboxylic acid group directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic lithiated species that can react with an electrophile[13].
A potential workflow could involve the difluoromethylation of a pre-existing 3-chlorobenzoic acid derivative.
Caption: Proposed synthetic workflow for 3-chloro-2-(difluoromethyl)benzoic acid.
Detailed Protocol Steps (Hypothetical)
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Protection/Activation (Optional but Recommended) : The carboxylic acid of 3-chlorobenzoic acid would first be protected or converted to a directing group that is stable to strong bases, such as an amide.
-
Directed ortho-Metalation : The protected starting material would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 to -90 °C). A strong lithium amide base such as lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) would be added to selectively deprotonate the C2 position, which is ortho to the directing group[13].
-
Electrophilic Difluoromethylation : An electrophilic difluoromethylating agent would then be added to the reaction mixture. Reagents capable of delivering a "-CF₂H" group are required. Alternatively, a radical difluoromethylation approach on a suitable precursor could be employed[14][15].
-
Deprotection and Workup : The reaction would be quenched, and the protecting group removed (e.g., by acid hydrolysis) to yield the final product, 3-chloro-2-(difluoromethyl)benzoic acid, which would then be purified by crystallization or chromatography.
Characterization and Quality Control: Expected Spectroscopic Signatures
Structural verification of the final compound would rely on a combination of standard spectroscopic techniques. Based on the proposed structure, the following spectral data would be anticipated:
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¹H NMR : The spectrum should show three distinct signals in the aromatic region (likely complex multiplets or doublets of doublets). A key diagnostic signal would be a triplet between δ 6.5-7.5 ppm, corresponding to the single proton of the difluoromethyl group, with a characteristic large coupling constant (¹JH-F) of approximately 50-60 Hz. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR : The aromatic region would show the expected carbon signals. The carbonyl carbon of the carboxylic acid would appear around 165-170 ppm. A crucial signal would be the carbon of the -CF₂H group, which would appear as a triplet due to one-bond C-F coupling (¹JC-F).
-
¹⁹F NMR : A single signal would be expected for the two magnetically equivalent fluorine atoms of the -CF₂H group. This signal would appear as a doublet due to coupling with the single proton of that group.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (approx. 1700 cm⁻¹), C-H aromatic stretches (~3100 cm⁻¹), C-Cl stretches, and strong C-F stretches (approx. 1100-1300 cm⁻¹).
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Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom (due to the ³⁵Cl/³⁷Cl isotopes).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic carboxylic acids should be strictly followed. Analogs such as 3-chloro-2-fluorobenzoic acid are classified as skin and eye irritants[16].
-
Hazard Statements (Predicted) : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles.
-
Handling : Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.
-
Disposal : Dispose of contents and container in accordance with local, state, and national regulations at an approved waste disposal plant.
Conclusion
3-Chloro-2-(difluoromethyl)benzoic acid represents a sophisticated and strategically designed building block for modern chemical research. The convergence of a versatile carboxylic acid handle, a metabolically robust and H-bonding difluoromethyl group, and a potency-enhancing chloro substituent makes it a high-value scaffold. While direct experimental data remains scarce, a thorough understanding of its constituent parts provides a clear and compelling rationale for its application in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this promising compound in their research endeavors.
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